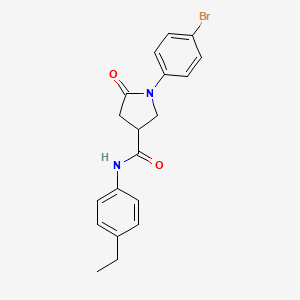
1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It was first synthesized in the 1980s and is widely used in scientific research for its potential therapeutic applications.
作用機序
1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide acts as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is involved in the regulation of various physiological processes, including nausea, vomiting, and pain. By blocking this receptor, 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide can alleviate the symptoms associated with these conditions.
Biochemical and Physiological Effects
1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide has been shown to have several biochemical and physiological effects. It can inhibit the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide can also induce apoptosis in cancer cells and reduce oxidative stress in cells. In addition, 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and noradrenaline.
実験室実験の利点と制限
1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide has several advantages for use in lab experiments. It has a high degree of selectivity for the serotonin 5-HT3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide in lab experiments. It has a relatively short half-life and may require frequent administration to maintain its effects. In addition, 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide can interact with other receptors and may have off-target effects.
将来の方向性
There are several future directions for the study of 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide. One area of research is the development of new and more potent 5-HT3 receptor antagonists. Another area of research is the investigation of 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide's potential therapeutic applications in various diseases, such as cancer, depression, and anxiety. Additionally, the mechanisms underlying 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide's effects on neurotransmitter activity and oxidative stress need to be further elucidated. Overall, 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide has great potential for future scientific research and therapeutic applications.
合成法
The synthesis of 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide involves the reaction of 1-(2,3,4-trimethoxybenzyl)-piperidin-4-one with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide in high yield.
科学的研究の応用
1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarbohydrazide has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-21-13-7-6-11(14(22-2)15(13)23-3)9-19-8-4-5-12(10-19)16(20)18-17/h6-7,12H,4-5,8-10,17H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORYWSWCJJDJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)NN)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)


![N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5153059.png)

![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5153085.png)
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
![2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5153133.png)
![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)